Ethyl 1-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)piperidine-3-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antimicrobial properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)piperidine-3-carboxylate typically involves the reaction of 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine with piperidine-3-carboxylic acid ethyl ester under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated compounds, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 1-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)piperidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 1-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum (ER) stress and apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
- Pyrazolo[1,5-a]pyrimidine
Uniqueness
Ethyl 1-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)piperidine-3-carboxylate stands out due to its unique combination of a triazolopyridazine core with a piperidine-3-carboxylate moiety. This structure imparts distinct pharmacological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 1-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-3-21-14(20)11-5-4-6-18(8-11)12-7-10(2)17-19-9-15-16-13(12)19/h7,9,11H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJOSJUEDNGVCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=CC(=NN3C2=NN=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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